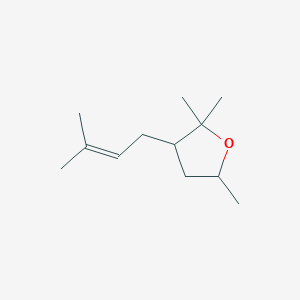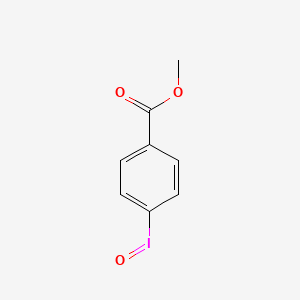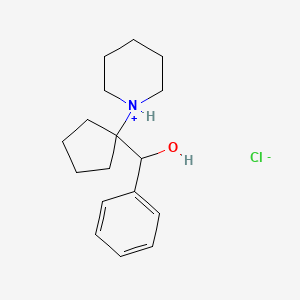
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane is a chemical compound known for its unique structure and properties It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms within their molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of tetramethylsilane with a suitable diol in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods may also incorporate purification steps, such as distillation or chromatography, to remove impurities and obtain a high-purity final product.
化学反応の分析
Types of Reactions
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or organometallic reagents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation and the specific reactivity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce various organosilicon derivatives. Substitution reactions can lead to the formation of new organosilicon compounds with different functional groups.
科学的研究の応用
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying silicon-based biochemistry and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane exerts its effects involves its interaction with specific molecular targets. The silicon atoms in the compound can form stable bonds with other elements, allowing it to participate in various chemical reactions. The pathways involved in these reactions depend on the specific context and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
- 2,2,8,8-Tetramethyl-5-[(trimethylsilyl)oxy]-3,7-dioxa-2,8-disilanonane
- 2,2,8,8-Tetramethyl-3,7-dioxa-2,8-disilanonan-5-yl (9E,12E,15E)-9,12,15-octadecatrienoate
Uniqueness
2,2,8,8-Tetramethyl-5-methylidene-3,7-dioxa-2,8-disilanonane is unique due to its specific molecular structure, which includes both silicon and oxygen atoms in a non-linear arrangement. This structure imparts distinct chemical properties, such as stability and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity and the ability to form stable bonds with other elements.
特性
CAS番号 |
105857-45-2 |
|---|---|
分子式 |
C10H24O2Si2 |
分子量 |
232.47 g/mol |
IUPAC名 |
trimethyl-[2-(trimethylsilyloxymethyl)prop-2-enoxy]silane |
InChI |
InChI=1S/C10H24O2Si2/c1-10(8-11-13(2,3)4)9-12-14(5,6)7/h1,8-9H2,2-7H3 |
InChIキー |
ZUVADTWWIQHATK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCC(=C)CO[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
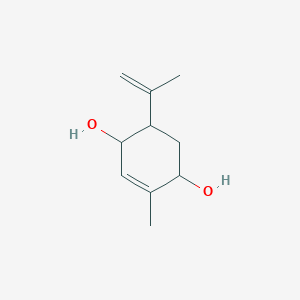
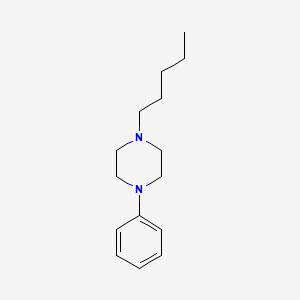



![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
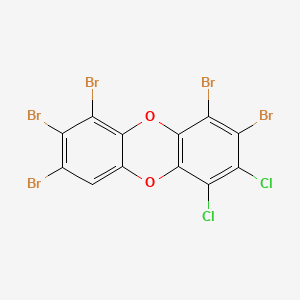
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
